molecular formula C10H16N2O2S B8287083 4-(Diethylamino)benzene-1-sulfonamide

4-(Diethylamino)benzene-1-sulfonamide

Cat. No.: B8287083
M. Wt: 228.31 g/mol
InChI Key: YSASFQAGHCOYAL-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzene-1-sulfonamide (CAS 1709-39-3) is a high-purity organic compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It serves as a valuable chemical scaffold in medicinal chemistry and biochemical research, particularly as a building block for the design and synthesis of more complex molecules. This compound belongs to the benzenesulfonamide class, which is extensively investigated for its role as carbonic anhydrase (CA) inhibitors . Researchers utilize this core structure to develop novel CA inhibitors, which are studied for their potential in various therapeutic areas. The primary sulfonamide group is known to coordinate with the zinc ion in the carbonic anhydrase active site, while the 4-diethylamino substituent can be modified to explore interactions with hydrophobic regions of the enzyme, influencing both binding affinity and isoform selectivity . Beyond carbonic anhydrase research, benzenesulfonamide derivatives are also explored in other fields, including the study of oxidative phosphorylation (OXPHOS) and cancer metabolism . Some optimized benzenesulfonamide compounds have been reported to act as potent OXPHOS inhibitors, disrupting Complex I function and ATP production in certain cancer cell models, highlighting the continued research value of this chemical class . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(diethylamino)benzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)9-5-7-10(8-6-9)15(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14)

InChI Key

YSASFQAGHCOYAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Triazine-Sulfonamide Hybrids

Compounds such as 4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (19) () share the diethylamino-sulfonamide core but incorporate a triazine ring. Key differences include:

  • Substituent Effects: Replacing phenylamino with morpholino (compound 26) or guanidine (compound 27) groups alters polarity and hydrogen-bonding capacity.
  • Synthesis: These hybrids are synthesized via stepwise substitution on cyanuric chloride, followed by coupling with aminobenzenesulfonamide. In contrast, simpler derivatives like the target compound avoid complex triazine scaffolds.

Thiadiazole-Sulfonamide Derivatives

Compounds such as 4-[5-(1-((4-methoxybenzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7a) () feature a thiadiazole ring instead of triazine. This substitution reduces molecular symmetry and may enhance cytotoxicity due to increased π-π stacking interactions.

Sydnone-Sulfonamide Derivatives

In 3-[4-(Diethylamino)phenyl]-4-(piperazin-1-ylsulfonyl)sydnone (8b) (), the sydnone ring introduces mesoionic character, which is absent in the target compound. This structural feature correlates with potent antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus).

Physicochemical Properties

Table 1: Key Physicochemical Data

Compound Melting Point (°C) Solubility (DMF) Key Spectral Data (¹³C NMR, δ ppm)
4-(Diethylamino)benzene-1-sulfonamide Not reported High 40.3 (N-CH₂), 13.3 (N-CH₃)
Triazine hybrid 19 254–256 Moderate 166.8 (triazine C2), 152.6 (pyridyl C1″)
Thiadiazole 7a 198–200 Low 168.5 (C=S), 144.7 (imino C)
Sydnone 8b 180–182 Moderate 165.2 (sydnone C=O), 115.4 (Ar-C)
  • Solubility: The diethylamino group in the target compound improves organic solubility compared to unsubstituted sulfonamides. Thiadiazole derivatives exhibit lower solubility due to planar, rigid structures.
  • Spectral Shifts: The ¹³C NMR signal for the diethylamino group (δ ~40 ppm for N-CH₂ and ~13 ppm for CH₃) is consistent across derivatives, but triazine hybrids show additional peaks at δ >160 ppm for triazine carbons.

Metabolic and Industrial Relevance

  • Metabolism: Metabolites of diethylamino-containing sulfonamides (e.g., 4-amino-N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzene-1-sulfonamide in ) often undergo dealkylation, unlike morpholino or piperazinyl derivatives.

Preparation Methods

Direct Amination of 4-Aminobenzenesulfonamide

The most straightforward method involves reacting 4-aminobenzenesulfonamide with diethylamine under nucleophilic substitution conditions. The reaction proceeds via activation of the sulfonamide group, followed by alkylation:

Reaction Scheme :

4-Aminobenzenesulfonamide+2Et2NHEtOH, Δ4-(Diethylamino)benzene-1-sulfonamide+NH3\text{4-Aminobenzenesulfonamide} + 2 \, \text{Et}2\text{NH} \xrightarrow{\text{EtOH, Δ}} \text{4-(Diethylamino)benzene-1-sulfonamide} + \text{NH}3

Conditions :

  • Solvent: Ethanol or dichloromethane

  • Temperature: Reflux (78°C for ethanol)

  • Time: 6–12 hours

  • Yield: 65–75%

Key Observations :

  • Excess diethylamine (2–3 equiv.) ensures complete substitution.

  • Neutralization with dilute HCl during workup improves purity.

Sulfonation of 4-Diethylaminobenzene

An alternative route involves sulfonation of pre-functionalized aromatic amines. This method uses chlorosulfonic acid to introduce the sulfonyl chloride group, followed by ammonolysis:

Steps :

  • Sulfonation :

    4-Diethylaminobenzene+ClSO3H4-(Diethylamino)benzenesulfonyl chloride\text{4-Diethylaminobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-(Diethylamino)benzenesulfonyl chloride}
    • Conditions: 0–5°C, 2 hours.

  • Ammonolysis :

    4-(Diethylamino)benzenesulfonyl chloride+NH34-(Diethylamino)benzene-1-sulfonamide\text{4-(Diethylamino)benzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-(Diethylamino)benzene-1-sulfonamide}
    • Solvent: Aqueous NH₃ (25%)

    • Yield: 80–85%.

Advantages :

  • Higher yields due to controlled sulfonation.

  • Scalable for industrial production.

Modern Catalytic Methods

Palladium-Catalyzed Sulfonamide Formation

Recent advances employ palladium catalysts to couple aryl halides with sulfonamide precursors. This method avoids harsh sulfonation conditions:

Reaction :

4-Bromo-N,N-diethylaniline+SO2(NH2)2Pd(OAc)2,DABCO4-(Diethylamino)benzene-1-sulfonamide\text{4-Bromo-N,N-diethylaniline} + \text{SO}2(\text{NH}2)2 \xrightarrow{\text{Pd(OAc)}2, \text{DABCO}} \text{4-(Diethylamino)benzene-1-sulfonamide}

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DABCO

  • Solvent: DMF, 80°C, 8 hours

  • Yield: 72%

Mechanistic Insight :

  • Oxidative addition of Pd to the aryl bromide.

  • Insertion of sulfur dioxide via DABSO intermediates.

Mechanochemical Synthesis

Solid-state synthesis using ball milling reduces solvent waste and reaction time:

Protocol :

  • Reagents : 4-Aminobenzenesulfonamide, diethylamine, K₂CO₃

  • Conditions : Ball mill, 30 Hz, 2 hours

  • Yield : 68%

Benefits :

  • Environmentally friendly (no solvents).

  • Suitable for gram-scale production.

Industrial-Scale Production

Batch Reactor Process

Industrial synthesis optimizes cost and efficiency:

Steps :

  • Sulfonation :

    • 4-Diethylaminobenzene reacted with ClSO₃H at 30–65°C.

    • Quenched with ice water to isolate sulfonyl chloride.

  • Ammonia Gas Treatment :

    • Sulfonyl chloride bubbled with NH₃ gas in NaOH solution.

    • Temperature: 70–90°C.

Typical Yields :

  • 90–93% purity after recrystallization (ethanol/water).

Continuous Flow Synthesis

Emerging technology for high-throughput production:

Parameters :

  • Reactor: Microfluidic tube (0.5 mm diameter)

  • Residence Time: 10 minutes

  • Temperature: 120°C

  • Yield: 85%

Advantages :

  • Consistent product quality.

  • Reduced thermal degradation.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Classical Amination65–75%95%ModerateLow
Sulfonation-Ammonolysis80–85%97%HighMedium
Palladium Catalysis72%98%LowHigh
Mechanochemical68%93%ModerateLow
Continuous Flow85%99%HighHigh

Key Findings :

  • Sulfonation-Ammonolysis balances yield and scalability for industrial use.

  • Continuous Flow offers superior purity but requires significant capital investment.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v)

  • Purity : >99% after two recrystallizations.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 6H, CH₂CH₃), 3.40 (q, 4H, NCH₂), 7.60 (d, 2H, ArH), 7.85 (d, 2H, ArH).

  • IR (KBr) : 1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3450 cm⁻¹ (N-H) .

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